molecular formula C6H4BrN3 B1289087 3-Amino-5-bromopyridine-2-carbonitrile CAS No. 573675-27-1

3-Amino-5-bromopyridine-2-carbonitrile

Cat. No. B1289087
M. Wt: 198.02 g/mol
InChI Key: WDKOOTHLXCMQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Amino-5-bromopyridine-2-carbonitrile is a derivative of the 2-aminopyridine-3,5-dicarbonitrile scaffold, which has been identified as a mimetic of dominant-negative prion protein mutants and has shown potential in inhibiting prion replication in cultured cells . This class of compounds has been the subject of various studies due to their bioactivity and potential pharmacological applications.

Synthesis Analysis

The synthesis of related 2-aminopyridine-3-carbonitrile derivatives has been achieved through different methods. One approach involves the reaction of various enamines with methoxymethylene malondinitrile to produce dienamine intermediates, which are then converted into 5- and/or 6-alkyl substituted derivatives of 2-aminopyridine-3-carbonitrile without the need for isolation of the intermediates . Another method includes a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organo-catalyst at room temperature, yielding compounds such as 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen interactions that stabilize the packing within the unit cell . Similarly, the structures of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile derivatives were established by MS, IR, CHN, and 1H NMR spectral data .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, as demonstrated by the synthesis of various derivatives. For example, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile underwent reactions with a range of reagents, leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . Additionally, an electrocatalytic multicomponent assembling approach was used to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives from aryl aldehydes, 4-hydroxycoumarin, and malononitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the pyridine ring. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and stability. The intermolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have solid-state properties conducive to forming stable crystalline materials . The pharmacokinetic profiles of some derivatives have been found suitable for further evaluation in animal models, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics .

Scientific Research Applications

Synthesis and Biological Activity

3-Amino-5-bromopyridine-2-carbonitrile is involved in the synthesis of biologically active derivatives. For instance, its derivatives, synthesized through the cyclocondensation reaction with vinamidinium salts and malonitrile, exhibit significant antifungal and antibacterial activity. This demonstrates its potential in developing novel antimicrobial agents (Jemmezi et al., 2014).

Computational and Molecular Analysis

Computational calculations have been conducted on derivatives like 5-bromo-3-nitropyridine-2-carbonitrile. These studies, using DFT/B3LYP methods, analyze molecular structure, energy, and reactivity. The findings provide insights into the molecular properties and potential pharmaceutical applications of these compounds (Arulaabaranam et al., 2021).

Chemical Transformations and Applications

3-Amino-5-bromopyridine-2-carbonitrile derivatives have been synthesized through regioselective hydrodehalogenation reactions, showcasing their versatility in chemical transformations. These procedures lead to the development of compounds with potential applications in various chemical industries (Ioannidou & Koutentis, 2011).

Electrochemical Applications

Electrocatalytic applications of derivatives have been explored in multicomponent assembling processes. Such derivatives are obtained through efficient procedures involving electrolysis, indicating their potential in electrochemical synthesis (Vafajoo et al., 2014).

Antimicrobial Activity

Derivatives of 3-Amino-5-bromopyridine-2-carbonitrile have been evaluated for their antimicrobial properties. Research on novel 4-pyrrolidin-3-cyanopyridine derivatives shows promising results against various bacteria, highlighting their potential in developing new antimicrobial drugs (Bogdanowicz et al., 2013).

Multicomponent Synthesis

Its derivatives are synthesized through one-pot multicomponent reactions, demonstrating their utility in efficient and streamlined chemical synthesis processes. This approach is significant in the field of organic chemistry for creating complex molecules with potential biological activities (Khalafy et al., 2013).

Safety And Hazards

“3-Amino-5-bromopyridine-2-carbonitrile” is classified as a toxic solid, organic, N.O.S . It is hazardous if swallowed .

properties

IUPAC Name

3-amino-5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKOOTHLXCMQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621780
Record name 3-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromopyridine-2-carbonitrile

CAS RN

573675-27-1
Record name 3-Amino-5-bromo-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573675-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iron powder (5.0 g, 90 mmol) was added to a solution 5-bromo-3-nitropyridine-2-carbonitrile (4.56 g, 20 mmol) in glacial acetic acid (125 ml). The suspension was stirred for 2 h at 80° C. The cooled mixture was filtered through a short plug of Celite and washed with EtOAc. Solvents were evaporated, the residue was dissolved in EtOAc and neutralised with 20% aqueous K2CO3. Phases were separated and organic phase was washed with water and brine, dried over anhydrous Na2SO4, filtered and evaporated. Crude product was purified by CombiFlash (DCM-MeOH, gradient elution). Product fractions were combined and evaporated to produce 1.67 g of product. 1H-NMR (400 MHz; d6-DMSO): δ 6.55 (s, 2H), 7.46 (d, 1H, J=2.0 Hz), 7.94 (d, 1H, J=1.9 Hz).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Mix 5-bromo-3-nitropyridine-2-carbonitrile (1.5 g, 5.3 mmol) and SnCl2-dihydrate (5.00 g, 26.3 mmol) in concentrated HCl and allow to stir at room temperature overnight. Work up by adding ice and carefully adding 10 M NaOH until basic. Extract twice with Et2O (200 mL), dry (Na2SO4) and evaporate. Purify by silica gel chromatography (75% hexane-EtOAc) to furnish 3-amino-5-bromopyridine-2-carbonitrile as a pale solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-dihydrate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromopyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromopyridine-2-carbonitrile
Reactant of Route 3
3-Amino-5-bromopyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Amino-5-bromopyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-5-bromopyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-5-bromopyridine-2-carbonitrile

Citations

For This Compound
5
Citations
SY Pu, R Wouters, S Schor, J Rozenski… - Journal of medicinal …, 2018 - ACS Publications
… To a solution of 3-amino-5-bromopyridine-2-carbonitrile 6 (5.395 g, 25.00 mmol) in absolute ethanol (50 mL) was added Lawesson’s reagent (20.22 g, 50.0 mmol). The mixture was …
Number of citations: 38 pubs.acs.org
S Kovackova, L Chang, E Bekerman… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of a mixture of 3-amino-5-bromopyridine-2-carbonitrile and 3-amino-5-bromopyridine-2-carboxamide (crude) in ethanol (25 mL) was added phosphorus pentasulfide (2 …
Number of citations: 55 pubs.acs.org
R Wouters, J Tian, P Herdewijn… - ChemMedChem, 2019 - Wiley Online Library
… 3-Amino-5-bromopyridine-2-carbonitrile (75): To a stirred solution of iron powder (4.900 g, … )picolinonitrile (76): To a solution 3-amino-5-bromopyridine-2-carbonitrile 75 (1.0 g, 5.05 mmol…
R Wouters, P Herdewyn, S De Jonghe - 2018 - lirias.kuleuven.be
… To a solution of 3-amino-5-bromopyridine-2-carbonitrile 6 (5.395 g, 25.00 mmol) in absolute ethanol (50 mL) was added Lawesson’s reagent (20.22 g, 50.0 mmol). The mixture was …
Number of citations: 2 lirias.kuleuven.be
Y Meng, Y Wang, S Zhang, Y Yang, D Wu… - Journal of Medicinal …, 2023 - ACS Publications
… 3-Amino-5-bromopyridine-2-carbonitrile (8.07 g, 40.97 mmol) and sodium acetate (6.70 g, 81.71 mmol) were added to formic acid (80 mL) and reacted at 100 C for 10 h. After the …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.